molecular formula C29H25N3O6 B12015824 [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

Cat. No.: B12015824
M. Wt: 511.5 g/mol
InChI Key: MSRMHUPBIGQEII-OCSSWDANSA-N
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Description

The compound [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate (hereafter referred to as Compound A) is a hydrazone derivative featuring a naphthalene core linked to a 3,4-dimethoxybenzoate ester and a hydrazinylidene group substituted with a 4-methylanilino (p-toluidino) moiety. This structure confers unique electronic and steric properties due to the conjugation of the hydrazone bridge and the electron-donating methoxy groups on the benzoate ring. The compound’s synthesis likely involves condensation of a naphthaldehyde derivative with a hydrazide precursor, followed by esterification .

Properties

Molecular Formula

C29H25N3O6

Molecular Weight

511.5 g/mol

IUPAC Name

[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C29H25N3O6/c1-18-8-12-21(13-9-18)31-27(33)28(34)32-30-17-23-22-7-5-4-6-19(22)10-14-24(23)38-29(35)20-11-15-25(36-2)26(16-20)37-3/h4-17H,1-3H3,(H,31,33)(H,32,34)/b30-17+

InChI Key

MSRMHUPBIGQEII-OCSSWDANSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-(4-methylanilino)-2-oxoacetic acid with hydrazine hydrate to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then condensed with 2-formylnaphthalene under acidic conditions to yield the hydrazinylidene derivative.

    Esterification: Finally, the hydrazinylidene derivative is esterified with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can target the hydrazinylidene group, converting it to a hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored as therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

Industry

Industrially, the compound could be used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various applications in the chemical manufacturing sector.

Mechanism of Action

The mechanism by which [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s hydrazinylidene group may facilitate binding to active sites, while the aromatic rings could engage in π-π interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzoate Group

Compound A ’s 3,4-dimethoxybenzoate group distinguishes it from analogues with alternative substituents:

  • 4-Chlorobenzoate derivative (): A chloro substituent introduces electron-withdrawing effects, which could enhance stability but reduce reactivity in nucleophilic environments.
Table 1: Substituent Effects on Benzoate Derivatives
Compound Benzoate Substituents Electronic Effects Solubility Trends
Compound A 3,4-Dimethoxy Strong electron-donating High in polar solvents
3-Methylbenzoate (E8) 3-Methyl Weak electron-donating Moderate
4-Chlorobenzoate (E9) 4-Chloro Electron-withdrawing Low in polar solvents

Variations in the Hydrazone-Linked Aromatic Moiety

The 4-methylanilino (p-toluidino) group in Compound A contrasts with analogues bearing meta-substituted or bulkier aromatic groups:

  • 4-Ethylanilino derivative (): An ethyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Table 2: Impact of Aromatic Substituents on Hydrazone Properties
Compound Aromatic Substituent Steric Effects Hydrophobicity
Compound A 4-Methylanilino Minimal hindrance Moderate
3-Toluidino (E5) 3-Methylanilino Increased hindrance Similar to Compound A
4-Ethylanilino (E8) 4-Ethylanilino Moderate bulk High

Spectroscopic Comparisons

Spectroscopic data from related hydrazones () highlight key differences:

  • IR Spectroscopy :
    • Compound A ’s hydrazone C=O stretch is expected near 1650–1680 cm⁻¹, similar to the 1627 cm⁻¹ C=O peak in ’s benzoic acid derivative.
    • The N-H stretch (≈3458 cm⁻¹ in ) may shift depending on hydrogen bonding in Compound A due to methoxy groups .
  • NMR Spectroscopy :
    • The 3,4-dimethoxybenzoate protons in Compound A would resonate as two singlets near δ 3.8–4.0 ppm, contrasting with the δ 7.44–8.35 aromatic multiplet in ’s compound .

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